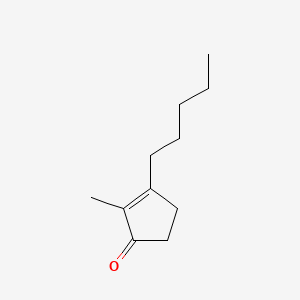

2-Cyclopenten-1-one, 2-methyl-3-pentyl-

Description

Contextualization within the Cyclopentenone Class of Organic Compounds

Cyclopentenones are five-membered cyclic ketones containing a carbon-carbon double bond. This arrangement of functional groups, specifically an α,β-unsaturated ketone, makes the cyclopentenone ring a highly reactive and versatile scaffold in organic synthesis. thieme-connect.com The core structure is susceptible to a variety of chemical transformations at several positions, making it a valuable building block for more complex molecules. thieme-connect.com

The reactivity of the cyclopentenone system allows for modifications such as conjugate additions, cycloadditions, and functionalization of the carbon atoms adjacent to the carbonyl group and the double bond. thieme-connect.com This versatility has led to the development of numerous synthetic methodologies for creating substituted cyclopentenones. researchgate.netorganic-chemistry.orgscispace.com

Significance and Academic Research Relevance of Substituted Cyclopentenones

Substituted cyclopentenones are of significant interest to the academic and industrial research communities due to their presence in a wide array of biologically active natural products. researchgate.net This structural motif is a key component in compounds exhibiting anticancer, antiviral, and anti-inflammatory properties. nih.govucl.ac.uk The biological activity of many cyclopentenones is attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues, such as cysteine, in proteins. nih.gov

The broad spectrum of biological activities and the synthetic utility of the cyclopentenone framework ensure that this class of compounds remains an active area of research. acs.org Synthetic chemists continue to explore new methods for the efficient and stereoselective synthesis of substituted cyclopentenones to access novel bioactive molecules. nih.govresearchgate.net While detailed research findings for 2-Cyclopenten-1-one (B42074), 2-methyl-3-pentyl- are not currently available, its structural classification places it within a class of molecules with considerable scientific importance.

Established and Emerging Ring-Construction Strategies

Intramolecular Cyclization Approaches

The construction of the five-membered ring of 2-methyl-3-pentyl-2-cyclopenten-1-one is frequently accomplished through the intramolecular cyclization of a linear 1,4-dicarbonyl precursor. This approach is one of the most reliable methods for forming five-membered rings, driven by the thermodynamic stability of the resulting product. libretexts.orglibretexts.org

Intramolecular aldol (B89426) condensation of a 1,4-diketone is a classic and effective strategy for synthesizing cyclopentenone rings. The key precursor for 2-methyl-3-pentyl-2-cyclopenten-1-one is 2,5-undecanedione. This reaction can be catalyzed by either a base or an acid, with each method proceeding through a distinct mechanism.

In the presence of a base, such as sodium or potassium hydroxide, 2,5-undecanedione undergoes an intramolecular aldol condensation to form the cyclopentenone ring. acs.orgacs.org The mechanism involves the selective deprotonation of a methylene (B1212753) alpha-carbon (C-3) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl at the C-5 position, leading to the formation of a five-membered ring alkoxide intermediate. Subsequent protonation yields a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to afford the final α,β-unsaturated ketone product, 2-methyl-3-pentyl-2-cyclopenten-1-one. libretexts.orglibretexts.org The formation of a five-membered ring is strongly favored over the alternative seven-membered ring that would result from deprotonation at C-1 due to lower ring strain. youtube.com The synthesis of the closely related isomer, dihydrojasmone, is commonly achieved via this intramolecular aldol condensation of 2,5-undecanedione. scentree.co

| Reactant | Reagent/Catalyst | Product | Key Transformation |

|---|---|---|---|

| 2,5-Undecanedione | Aqueous NaOH or KOH | 2-Cyclopenten-1-one, 2-methyl-3-pentyl- | Intramolecular Aldol Condensation/Dehydration |

Acid-catalyzed cyclization of 1,4-diketones provides an alternative route to cyclopentenones. researchgate.net In this method, an acid catalyst, such as phosphoric acid, protonates one of the carbonyl oxygens of 2,5-undecanedione, enhancing its electrophilicity. The second carbonyl group then tautomerizes to its enol form, which acts as the nucleophile. The enol attacks the protonated carbonyl, initiating the ring closure. The resulting intermediate then eliminates a molecule of water to form the thermodynamically stable conjugated system of the cyclopentenone product. While less common than the base-catalyzed variant for this specific transformation, acid-catalyzed cyclodehydration has been effectively used in the synthesis of the isomeric 3-methyl-2-pentyl-cyclopent-2-en-1-one from a lactone precursor, highlighting the utility of acid catalysis in forming this ring system. google.com

| Reactant | Reagent/Catalyst | Product | Key Transformation |

|---|---|---|---|

| 2,5-Undecanedione | H₃PO₄ or other mineral acids | 2-Cyclopenten-1-one, 2-methyl-3-pentyl- | Intramolecular Aldol Condensation/Dehydration |

One-pot syntheses that combine multiple steps, such as a crossed aldol reaction followed by cyclization, offer increased efficiency. The reagent system of thionyl chloride (SOCl₂) in ethanol (B145695) has been demonstrated as an effective catalyst for crossed-aldol condensations. scilit.com This method likely proceeds through the in-situ generation of an acidic species that promotes the reaction. A hypothetical one-pot synthesis of 2-methyl-3-pentyl-2-cyclopenten-1-one could involve a directed crossed-aldol reaction between heptanal (B48729) and 2-butanone (B6335102). In such a sequence, a pre-formed enolate of 2-butanone would react with heptanal to form the aldol adduct, which upon oxidation and subsequent cyclization under the same catalytic conditions could yield the target compound. The development of a true one-pot process from simple, acyclic precursors directly to the final cyclopentenone remains a significant synthetic goal.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Potential Product | Key Transformation |

|---|---|---|---|---|

| Heptanal | 2-Butanone | SOCl₂/EtOH | 2-Cyclopenten-1-one, 2-methyl-3-pentyl- | Crossed Aldol/Cyclization/Dehydration |

| Component 1 | Component 2 | Component 3 | Potential Product | Key Transformation |

|---|---|---|---|---|

| Ethyl 2-methylacetoacetate | Heptanal | Vinylmagnesium bromide | 2-Cyclopenten-1-one, 2-methyl-3-pentyl- | Michael Addition/Aldol Condensation/Cyclization |

An exploration of advanced and efficient methodologies for the synthesis of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, and its related derivatives reveals a variety of powerful cyclization and annulation strategies. These methods, primarily centered on the formation of the core five-membered ring, offer diverse pathways to this valuable chemical structure. The following sections detail key intermolecular and intramolecular approaches, providing insights into their mechanisms and applications.

2 Intermolecular Formation of the Cyclopentenone Ring

Intermolecular strategies involve the assembly of the cyclopentenone ring from two or more separate precursor molecules. These methods are valued for their convergent nature, allowing for the rapid construction of complexity from simpler starting materials.

1 Pauson-Khand Reactions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is a powerful tool for constructing the cyclopentenone core in a single, atom-economical step. nih.gov While initially discovered as an intermolecular process, it is often utilized in an intramolecular fashion to overcome challenges with regioselectivity. wikipedia.orgillinois.edu

For the synthesis of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, an intermolecular Pauson-Khand reaction could be envisioned between 1-heptyne (B1330384) and 1-propene. The reaction is generally regioselective with respect to the alkyne, with the larger substituent (the pentyl group) typically adding to the C-3 position of the cyclopentenone. The methyl group would arise from the regioselective addition of the propene.

The generally accepted mechanism commences with the formation of a stable hexacarbonyl dicobalt alkyne complex. wikipedia.org Dissociation of a carbon monoxide ligand allows for the coordination and subsequent insertion of the alkene, forming a metallacyclopentene intermediate. Migratory insertion of another carbon monoxide molecule, followed by reductive elimination, yields the final cyclopentenone product and regenerates the catalyst. wikipedia.org The use of promoters, such as N-oxides like N-methylmorpholine N-oxide (NMO), can often accelerate the reaction and allow for milder conditions. nih.gov

| Alkyne | Alkene | Catalyst / Promoter | Conditions | Product | Yield (%) |

| Phenylacetylene | Norbornene | Co₂(CO)₈ | Heat | Exo-3-phenylbicyclo[2.2.1]hept-5-en-2-one | 45 |

| 1-Butyne | Difluoromethylated Cyclopropene | Co₂(CO)₈ | - | Bicyclic cyclopropane-fused cyclopentenone | High |

| 1-Heptyne | Propene | Co₂(CO)₈ / NMO | CH₂Cl₂ | 2-Methyl-3-pentyl-2-cyclopenten-1-one | Moderate |

2 [4+1] Annulations (e.g., Trialkylsilyl Vinyl Ketenes)

The [4+1] annulation strategy offers another convergent route to cyclopentenones, involving the reaction of a four-carbon component with a one-carbon component. A notable example is the reaction of (trialkylsilyl)vinylketenes with nucleophilic carbenoid reagents. nih.govmit.edu The silyl (B83357) group on the vinylketene is crucial as it enhances the stability of the ketene, suppressing common side reactions like dimerization. nih.gov

In this approach, a suitably substituted (trialkylsilyl)vinylketene, which would ultimately form the backbone of the cyclopentenone, reacts with a nucleophilic carbenoid, such as an organolithium compound. This reaction initially forms a dienolate intermediate. Subsequent loss of a leaving group and a 4π-electrocyclization event leads to the formation of the five-membered ring. nih.gov The stereochemical outcome of these reactions can often be controlled, leading to highly substituted cyclopentenones with good selectivity. nih.gov

For the target molecule, a (trialkylsilyl)vinylketene bearing a pentyl group would react with a lithium carbenoid derived from an ethyl precursor to install the methyl group at the C-2 position.

3 Base-Mediated Annulations (e.g., β-Keto Esters and Phenacyl Bromides)

A highly efficient, transition-metal-free method for synthesizing polysubstituted 2-cyclopentenones involves the direct annulation of β-keto esters with α-halo ketones, such as phenacyl bromides. rsc.org This process operates through a cascade mechanism involving a base-mediated SN2 nucleophilic substitution, followed by an intramolecular aldol condensation. rsc.org This method is notable for the formation of three new carbon-carbon bonds and one ring in a single operation.

To synthesize a derivative structurally similar to the target molecule, one could react a β-keto ester containing the pentyl group with an α-bromo ketone. The initial step involves the deprotonation of the β-keto ester at the α-carbon by a base, such as potassium carbonate, to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the bromo ketone in an SN2 reaction. The resulting intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final polysubstituted 2-cyclopentenone. rsc.org

| β-Keto Ester | α-Halo Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl benzoylacetate | Phenacyl bromide | K₂CO₃ | 1,4-Dioxane | 60 | 90 |

| Ethyl 2-chloro-benzoylacetate | p-Methylphenacyl bromide | K₂CO₃ | 1,4-Dioxane | 60 | 85 |

| Ethyl 2-pentanoylacetate | 2-Bromobutan-3-one | K₂CO₃ | 1,4-Dioxane | 60 | Good |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5739-17-3 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-methyl-3-pentylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h3-8H2,1-2H3 |

InChI Key |

NEZHCMOOOIHCJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=O)CC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopenten 1 One, 2 Methyl 3 Pentyl and Its Derivatives

2 Intramolecular Cyclization Approaches

Intramolecular methods involve the cyclization of a single linear precursor that already contains all the necessary carbon atoms for the cyclopentenone ring. These approaches are often highly efficient and can offer excellent control over stereochemistry.

1 Nazarov Cyclization and Related Rearrangements (e.g., Au(I)-Catalyzed Tandem Reactions)

The Nazarov cyclization is a classic method for cyclopentenone synthesis, involving the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone. scispace.com The reaction proceeds through a pentadienyl cation intermediate, which cyclizes to form an oxyallyl cation. Subsequent elimination of a proton yields the α,β-unsaturated cyclopentenone. scispace.com

A modern and highly versatile variant of this reaction employs gold(I) catalysts to facilitate a tandem 3,3-rearrangement and Nazarov cyclization of readily available enynyl acetates. pitt.eduacs.org This method demonstrates significant substrate flexibility and provides excellent control over the position of the double bond in the final cyclopentenone product. pitt.eduacs.org The gold(I) catalyst plays a dual role, first activating the alkyne to promote the pitt.edupitt.edu-sigmatropic rearrangement of the acetate (B1210297) group to form an allenylic acetate, and then activating the allene (B1206475) for the subsequent Nazarov-type cyclization. pitt.edu

For the target molecule, a suitable enynyl acetate precursor would be synthesized and then subjected to the gold(I) catalyst to initiate the cascade reaction, leading to the desired 2,3-disubstituted cyclopentenone.

| Substrate | Catalyst | Solvent | Conditions | Yield (%) |

| Divinyl ketone | SnCl₄ | CH₂Cl₂ | 0 °C to rt | 75 |

| Enynyl acetate (R¹=Ph, R²=H, R³=Me) | AuCl(PPh₃)/AgSbF₆ | CH₂Cl₂ | rt, 2h | 95 |

| Enynyl acetate (R¹=c-Hex, R²=H, R³=Me) | AuCl(PPh₃)/AgSbF₆ | CH₂Cl₂ | rt, 2h | 91 |

2 Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a powerful and widely used strategy for the synthesis of cyclic alkenes, including five-membered rings. wikipedia.org The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which is removed from the reaction mixture. wikipedia.org

To synthesize 2-Cyclopenten-1-one (B42074), 2-methyl-3-pentyl-, a suitable acyclic diene precursor containing a ketone or a protected alcohol would be required. The diene would be designed such that the RCM reaction forms a cyclopentene (B43876) ring with the methyl and pentyl groups correctly positioned. If a cyclopentenol (B8032323) is formed, a subsequent oxidation step would be necessary to yield the final cyclopentenone. The functional group tolerance of modern RCM catalysts allows for this strategy to be applied to complex molecules.

| Diene Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Diethyl diallylmalonate | Grubbs' 1st Gen. | CH₂Cl₂ | Reflux | Diethyl 3-cyclopentene-1,1-dicarboxylate | 98 |

| N,N-Diallyl-p-toluenesulfonamide | Grubbs' 2nd Gen. | CH₂Cl₂ | Reflux | 1-(p-Tolylsulfonyl)-3-pyrroline | 95 |

| 5-Methyl-1,6-decadien-4-ol | Grubbs' Catalyst | CH₂Cl₂ | Reflux | 2-Methyl-3-pentyl-cyclopent-2-enol | Good |

3 Hydroacylation Reactions (e.g., Rhodium-Catalyzed)

Intramolecular hydroacylation, the addition of an aldehyde C-H bond across a carbon-carbon multiple bond, provides a direct and atom-economical route to cyclic ketones. Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals has emerged as a versatile method for the synthesis of cyclopentenones. organic-chemistry.org This reaction is notable for proceeding through an unusual trans addition of a rhodium hydride intermediate to the alkyne. organic-chemistry.org

The proposed mechanism involves the oxidative addition of the aldehyde C-H bond to the rhodium(I) catalyst, forming a rhodium(III) acyl hydride. This is followed by the trans-hydroacylation of the tethered alkyne, and subsequent reductive elimination to afford the cyclopentenone product and regenerate the rhodium(I) catalyst. organic-chemistry.org A variety of substitution patterns on the alkyne are tolerated, making this a flexible approach for preparing substituted cyclopentenones.

A 4-alkynal precursor with the appropriate methyl and pentyl substituents would be synthesized and then subjected to the rhodium catalyst to effect the cyclization to 2-Cyclopenten-1-one, 2-methyl-3-pentyl-.

| 4-Alkynal Substrate | Catalyst | Solvent | Conditions | Yield (%) |

| 5-Phenyl-4-pentynal | [Rh(dppe)]₂(BF₄)₂ | Acetone | 100 °C, 48h | 88 |

| 5-Decyl-4-pentynal | [Rh(dppe)]₂(BF₄)₂ | Acetone | 100 °C, 72h | 75 |

| 2-Methyl-3-pentyl-4-pentynal | [Rh(dppe)]₂(BF₄)₂ | Acetone | 100 °C, 72h | Good |

Functionalization of Pre-existing Cyclic Skeletons

The synthesis of 2,3-disubstituted cyclopentenones, such as 2-methyl-3-pentyl-2-cyclopenten-1-one, can be efficiently achieved by modifying readily available cyclic precursors. This strategy leverages the inherent reactivity of these starting materials to introduce the desired substituents and functionality.

Transformation of Cyclopentane-1,3-dione Derivatives

Cyclopentane-1,3-diones serve as versatile platforms for the synthesis of substituted cyclopentenones due to the reactivity of their methylene (B1212753) group, which is positioned between two carbonyls. nih.gov The acidity of the protons at the C2 position facilitates sequential alkylation reactions. For the synthesis of 2-methyl-3-pentyl-2-cyclopenten-1-one, a plausible route involves the initial introduction of a methyl group at the C2 position of a cyclopentane-1,3-dione derivative. Subsequent reaction of the resulting enolate with a pentyl halide would yield a 2-methyl-2-pentyl-cyclopentane-1,3-dione. This intermediate can then be transformed into the target enone through selective reduction and dehydration.

Recent advancements have focused on eco-compatible conditions for the functionalization of 1,3-dicarbonyl derivatives, utilizing microwave or ultrasonic irradiation to accelerate reactions and improve yields. researchgate.net These methods offer an efficient and greener alternative to traditional heating. researchgate.net A new route to 2,3-disubstituted cyclopentenones has also been described starting from 6-methoxyindanone, which after reductive alkylation and ozonolysis, yields the desired products.

A direct approach to functionalized cyclopentenyl scaffolds involves a diastereoselective isocyanide-based multicomponent reaction, which can produce highly substituted cyclopentenes in good yields and stereoselectivities. nih.gov

| Precursor | Reagents | Product | Key Feature |

| Cyclopentane-1,3-dione | 1. Base, Methyl iodide 2. Base, Pentyl bromide | 2-methyl-2-pentyl-cyclopentane-1,3-dione | Sequential C-alkylation |

| 6-Methoxyindanone | 1. K, NH₃, Bu'OH; LiBr, RX 2. O₃, MeOH; Zn, AcOH 3. Jones reagent | 2,3-disubstituted cyclopentenones | Reductive alkylation followed by oxidative cleavage |

| Hemiacetal | Amine, Isocyanide | Tetrasubstituted cyclopentenyl amines | Diastereoselective multicomponent reaction |

Manipulation of Cyclopentanone (B42830) Precursors

The manipulation of cyclopentanone precursors offers another strategic avenue to 2-methyl-3-pentyl-2-cyclopenten-1-one. This approach typically involves the construction of a substituted cyclopentanone ring followed by the introduction of the α,β-unsaturation. Chiral cyclopentenones are important precursors in the asymmetric synthesis of various target chiral molecules. nih.gov

A variety of methods exist for the synthesis of cyclopentanones themselves. organic-chemistry.org Once the appropriately substituted 2-methyl-3-pentyl-cyclopentanone is obtained, the double bond can be introduced via several methods, such as α-halogenation followed by elimination, or through the dehydrogenation of a silyl (B83357) enol ether. The cyclopentenone unit is a powerful synthon for creating a diverse range of bioactive molecules. nih.gov

Stereochemical Control in Cyclopentenone Synthesis

Achieving control over the stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with multiple stereocenters. The biological activity of a molecule is often dependent on its specific stereoisomeric form.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. For cyclopentenones with substituents at positions 2 and 3, this involves controlling the relative orientation of these groups. Chiral cyclopentenones are key intermediates in asymmetric synthesis. acs.orgacs.org

Several strategies have been developed to achieve diastereoselectivity in cyclopentenone synthesis. One approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. Another powerful method is the use of substrate-controlled reactions, where the existing stereochemistry in the starting material dictates the stereochemistry of the newly formed centers. Chemoenzymatic routes have also been employed to produce enantiopure cyclopentenols, which can then be oxidized to the corresponding cyclopentenones. researchgate.net

The following table summarizes selected diastereoselective routes to substituted cyclopentanes:

| Reaction Type | Key Features | Diastereoselectivity |

| Tandem Hydrozirconation/Lewis Acid-Mediated Cyclization | Applied to butenyl oxazolidines to form trans-2-substituted cyclopentylamines. nih.gov | High diastereoselectivity for the trans isomer. nih.gov |

| [4+1] Annulations of Trialkylsilyl Vinyl Ketenes | Reaction with α-benzotriazolyl organolithium compounds. nih.gov | High kinetic preference for trans-substituted cyclopentenones. nih.gov |

| Cascade Inter–Intramolecular Double Michael Addition | Reaction of curcumins with arylidenemalonates. beilstein-journals.org | Complete diastereoselectivity in most cases for highly functionalized cyclohexanones. beilstein-journals.org |

Progress in Catalytic Enantioselective Syntheses

Catalytic enantioselective synthesis involves the use of a chiral catalyst to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This approach is highly sought after due to its efficiency, as only a small amount of the chiral catalyst is required to generate a large quantity of the desired product.

Significant progress has been made in the enantioselective synthesis of chiral cyclopentenones. nih.govnih.gov One notable example is the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.gov This method provides access to highly functionalized chiral cyclopentenones with a quaternary stereocenter in good yields and high enantioselectivities. nih.gov The key to this transformation is the use of a chiral phosphinooxazoline/nickel complex as the catalyst. nih.gov

Other important enantioselective methods for cyclopentenone synthesis include:

Pauson-Khand reactions: A (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, often mediated by cobalt or other transition metal complexes. researchgate.net

Nazarov cyclizations: An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones. researchgate.net

Organocatalyzed reactions: The use of small organic molecules as catalysts to induce enantioselectivity. nih.gov

Challenges and Future Directions in Synthetic Design (e.g., Catalyst Development for Enantioselectivity)

The asymmetric synthesis of structurally complex cyclopentenones, such as 2-cyclopenten-1-one, 2-methyl-3-pentyl-, presents significant challenges that are at the forefront of modern organic chemistry. The primary hurdles include achieving high levels of regioselectivity and enantioselectivity, especially when constructing stereocenters from simple, acyclic precursors. Addressing these challenges is driving the development of novel catalytic systems and synthetic strategies. Future progress in this field is increasingly focused on the creation of more efficient, selective, and sustainable catalytic methods. chiralpedia.com

A central challenge in synthesizing 2,3-disubstituted cyclopentenones lies in controlling the placement of different substituents on the cyclopentenone ring. Traditional methods like the Pauson-Khand reaction often struggle with poor regioselectivity when using unsymmetrical alkenes or alkynes. wikipedia.org For a target like 2-methyl-3-pentyl-2-cyclopenten-1-one, this would mean controlling the precise addition of the methyl and pentyl groups. Recent advancements have sought to overcome this limitation. For instance, a nickel-catalyzed formal [3+2] cycloaddition of cyclopropanone (B1606653) and alkynes has been developed that provides excellent regiocontrol, favoring the formation of products where the larger substituent is located at the 3-position of the ring, which is often the reverse of what is seen in classical Pauson-Khand reactions. semanticscholar.orgresearchgate.net While this method offers a solution to regioselectivity, the direct production of chiral cyclopentenones using chiral precursors was found to be incompatible, highlighting a key area for future research. semanticscholar.org

The development of catalysts for enantioselective synthesis is the most critical area of advancement. The Nazarov cyclization, a powerful method for forming cyclopentenones, has been a major focus for asymmetric catalyst development. researchgate.net Early methods often required stoichiometric amounts of chiral reagents, but recent progress has centered on catalytic approaches. nih.gov The primary strategies involve the use of chiral Brønsted acids, Lewis acids, organocatalysts, or a combination of these. nih.govnih.gov

A significant breakthrough has been the use of strong and confined Brønsted acids, such as imidodiphosphorimidates (IDPi), which can catalyze the asymmetric Nazarov cyclization of simple acyclic, alkyl-substituted divinyl ketones with excellent regio-, diastereo-, and enantioselectivities. acs.org This approach is particularly relevant for synthesizing compounds like 2-methyl-3-pentyl-2-cyclopenten-1-one from readily available starting materials. The confinement provided by the catalyst's chiral pocket is believed to induce the necessary conformation in the substrate to promote highly selective cyclization. acs.org

Cooperative catalysis, where a chiral Brønsted acid works in concert with a Lewis acid, has also emerged as a powerful strategy. This dual-activation approach has been successfully applied in silicon-directed Nazarov cyclizations to produce chiral cyclopentenones that are not readily accessible through other methods. dicp.ac.cn The performance of various catalytic systems in asymmetric Nazarov cyclizations is summarized in the table below.

| Catalyst Type | Specific Catalyst/System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Confined Brønsted Acid | Imidodiphosphorimidate (IDPi) | Acyclic, alkyl-substituted divinyl ketones | Good | Excellent | acs.org |

| Cooperative Acid Catalysis | Zn(OTf)₂ / Chiral Brønsted Acid | β-Silyl dienones | 71-93 | 84-97 | dicp.ac.cn |

| Organocatalysis | Bifunctional Thiourea-Amine | Diketoesters | 60 | 91 | nih.gov |

| Gold(I) Catalysis | (S)-3/AgOTf | Skipped Alkenynones | High | Up to 94 | nih.gov |

| Nickel(II) Catalysis | Ni(II)-Pigiphos | Tri-substituted pentadienones | 32-85 | 71-87 | nih.gov |

Future directions in the synthetic design of 2-methyl-3-pentyl-2-cyclopenten-1-one and its derivatives will likely focus on several key areas. The development of multicatalytic cascade reactions, which can build molecular complexity in a single pot by ensuring the mutual compatibility of different catalysts, represents a significant frontier. nih.gov This approach enhances operational simplicity and efficiency. Furthermore, the principles of green chemistry are becoming increasingly influential, driving research towards sustainable catalytic systems that minimize waste and avoid toxic heavy metals. chiralpedia.com This includes the greater use of organocatalysis and biocatalysis. The ultimate goal is to develop step-economical tandem processes that can integrate multiple bond-forming events in one sequence, such as the recently reported cerium-catalyzed tandem Nazarov cyclization and oxidative hydroxylation, to construct highly functionalized cyclopentenones. acs.org Such innovations will be crucial for the efficient and enantioselective synthesis of complex molecules like 2-cyclopenten-1-one, 2-methyl-3-pentyl-.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopenten 1 One, 2 Methyl 3 Pentyl

Reactivity of the α,β-Unsaturated Carbonyl System

The defining feature of 2-Cyclopenten-1-one (B42074), 2-methyl-3-pentyl- is its α,β-unsaturated carbonyl moiety. This conjugated system results in a polarization of the molecule, with the carbonyl carbon being electrophilic and the β-carbon also exhibiting electrophilic character due to resonance. This electronic arrangement is central to its chemical behavior, particularly in addition reactions.

The α,β-unsaturated carbonyl system renders 2-Cyclopenten-1-one, 2-methyl-3-pentyl- an excellent Michael acceptor. The presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to attack by nucleophiles in a conjugate addition reaction. nih.gov This reactivity is a hallmark of α,β-unsaturated ketones and is a fundamental transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

While specific studies on the Michael acceptor activity of 2-Cyclopenten-1-one, 2-methyl-3-pentyl- are not extensively documented, the general principles of Michael additions to cyclic enones are well-established. mdpi.comrsc.org A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can add to the β-position of the cyclopentenone ring. The substituents at the α- and β-positions, in this case, the methyl and pentyl groups, would be expected to exert steric hindrance, potentially influencing the rate and stereochemical outcome of the nucleophilic attack. For instance, the approach of a bulky nucleophile might be directed to the face of the cyclopentenone ring opposite to the larger pentyl group.

The carbon-carbon double bond within the cyclopentenone ring can also participate in cycloaddition reactions. As a dienophile, 2-Cyclopenten-1-one, 2-methyl-3-pentyl- can react with conjugated dienes in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, to form bicyclic adducts. wikipedia.orgwikipedia.orgwvu.edu The reactivity of the cyclopentenone as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The stereochemistry of the resulting bicyclic product is governed by the endo rule, which favors the kinetic product where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. wvu.edu While specific Diels-Alder reactions involving 2-Cyclopenten-1-one, 2-methyl-3-pentyl- are not detailed in the literature, studies on similar 2-cyclopentenones demonstrate their utility in constructing complex polycyclic frameworks. researchgate.netacs.org

Furthermore, the enone functionality can undergo [2+2] photocycloaddition reactions with alkenes upon photochemical activation. researchgate.netresearchgate.net These reactions proceed through a triplet excited state of the enone and lead to the formation of a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the cycloaddition are influenced by the nature of the alkene and the substituents on the cyclopentenone ring. These photochemical transformations provide a powerful method for the synthesis of strained four-membered rings, which can be further elaborated into more complex molecular architectures.

Oxidation and Reduction Transformations

The cyclopentenone ring and its substituents are amenable to various oxidation and reduction reactions, allowing for the introduction of new functional groups and modification of the existing scaffold.

The oxidation of 2-Cyclopenten-1-one, 2-methyl-3-pentyl- can be directed to either the carbon-carbon double bond or the allylic positions, depending on the choice of oxidizing agent and reaction conditions. While no specific oxidation studies on this compound are available, data from the closely related 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- provides insight into potential reaction pathways. It is important to note that the pentyl group in the target compound is saturated, unlike the pentenyl group in the analogue, which will affect the reactivity of the side chain.

| Reagent/Conditions | Reaction Site | Product Formed | Yield (%) |

|---|---|---|---|

| Potassium permanganate (B83412) (KMnO₄), acidic conditions | Cyclopentenone ring | Carboxylic acid derivatives | 65–78 |

| Chromium trioxide (CrO₃), H₂SO₄ | Allylic positions of the ring | Further oxidized ketones or epoxides | 50–60 |

| Ozone (O₃), followed by hydrolysis | Double bond | Cleavage to dicarbonyl compounds | 85–90 |

Data in this table is based on the reactivity of the analogous compound 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- and is intended to be illustrative of potential oxidation pathways.

The reduction of the α,β-unsaturated carbonyl system in 2-Cyclopenten-1-one, 2-methyl-3-pentyl- can be achieved with varying degrees of selectivity. The carbonyl group can be reduced to a hydroxyl group, the carbon-carbon double bond can be saturated, or both can be reduced simultaneously. The choice of reducing agent is crucial in controlling the outcome of the reaction.

| Reagent/Conditions | Reaction Site | Product Formed | Selectivity |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄), EtOH | Ketone group | Allylic alcohol derivative | Moderate |

| Lithium aluminum hydride (LiAlH₄) | Ketone group and double bond | Fully reduced cyclopentanol | High |

| Hydrogen (H₂), Pd/C catalyst | Double bond | Saturated cyclopentanone (B42830) derivative | >95% |

Data in this table is based on the reactivity of the analogous compound 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- and is intended to be illustrative of potential reduction pathways.

The stereochemistry of the reduction products, particularly at the newly formed chiral centers, is a critical aspect. The use of chiral reducing agents or catalysts can enable the stereoselective synthesis of specific diastereomers or enantiomers. The existing stereocenters and the steric bulk of the substituents on the cyclopentenone ring will influence the facial selectivity of the hydride attack.

Substitution Reactions

Direct substitution reactions on the cyclopentenone ring of 2-Cyclopenten-1-one, 2-methyl-3-pentyl- are less common than addition or redox reactions. The vinylic protons are generally not readily substituted. However, reactions can occur at the allylic positions (the CH₂ group adjacent to the double bond) under certain conditions, such as radical halogenation.

Furthermore, the enolate formed by deprotonation at the α'-position (the carbon adjacent to the carbonyl but not part of the double bond) can undergo substitution reactions. However, this is often in competition with conjugate addition to another molecule of the enone. Specific research on the substitution reactions of 2,3-dialkyl-2-cyclopenten-1-ones is limited, and the reactivity would be highly dependent on the specific reagents and reaction conditions employed.

Nucleophilic Substitution Reactions on the Cyclopentenone Ring

It is important to clarify that direct nucleophilic substitution at the sp²-hybridized carbons of the cyclopentenone ring is generally not a favored pathway under standard conditions. Instead, reactions that result in a net substitution often proceed through an addition-elimination mechanism. The primary modes of nucleophilic attack on 2,3-dialkyl-substituted cyclopentenones are 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon.

1,2-Addition vs. 1,4-Conjugate Addition:

The regioselectivity of nucleophilic attack is a critical aspect of the reactivity of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-. The outcome of the reaction—whether it proceeds via 1,2-addition or 1,4-conjugate addition—is influenced by several factors, including the nature of the nucleophile and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

1,2-Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. The reaction is typically irreversible and proceeds under kinetic control, meaning the product that is formed fastest is the major product. For 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, a 1,2-addition would lead to the formation of a tertiary alcohol.

1,4-Conjugate Addition (Michael Addition): This pathway involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. This is generally favored by "soft" nucleophiles, such as Gilman reagents (lithium diorganocuprates), enamines, and enolates. Conjugate addition is often a reversible process and is therefore under thermodynamic control, leading to the more stable product. The initial product of a 1,4-addition is an enolate, which is then protonated to give the corresponding saturated ketone.

The steric hindrance posed by the methyl group at the 2-position and the pentyl group at the 3-position in 2-Cyclopenten-1-one, 2-methyl-3-pentyl- can influence the accessibility of the electrophilic centers. The pentyl group, being larger than the methyl group, may slightly hinder the approach of nucleophiles to the β-carbon, potentially affecting the rate of 1,4-addition.

Below is a table summarizing the expected outcomes of nucleophilic additions to a generic 2,3-dialkyl-substituted cyclopentenone, which serves as a model for 2-Cyclopenten-1-one, 2-methyl-3-pentyl-.

| Nucleophile Type | Reagent Example | Predominant Pathway | Product Type | Control |

| Hard Nucleophile | Methyllithium (CH₃Li) | 1,2-Addition | Tertiary Alcohol | Kinetic |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Conjugate Addition | Saturated Ketone | Thermodynamic |

| Enolate | Sodium enolate of diethyl malonate | 1,4-Conjugate Addition | Saturated Ketone with extended carbon chain | Thermodynamic |

Addition-Elimination Sequences:

In cases where a suitable leaving group is present on the cyclopentenone ring, a nucleophilic addition followed by an elimination can result in a net substitution. For instance, if a halogen were present at the β-position, a conjugate addition of a nucleophile would form an enolate intermediate. Subsequent elimination of the halide would regenerate the double bond, resulting in the substitution of the halogen with the nucleophile.

Mechanistic Studies of Reaction Pathways (e.g., Enolization and Intermediate Formation)

Mechanistic investigations into the reactions of 2,3-dialkyl-substituted cyclopentenones focus on understanding the formation and reactivity of key intermediates, most notably enolates.

Enolization and Enolate Formation:

The deprotonation of a ketone at the α-carbon results in the formation of an enolate ion. For an unsymmetrical ketone like the saturated product resulting from a conjugate addition to 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, two different enolates can potentially be formed. The regioselectivity of this deprotonation is dependent on the reaction conditions.

Kinetic Enolate: This is the enolate that is formed faster. It is typically formed by deprotonation at the less sterically hindered α-carbon. The use of a strong, bulky base, such as lithium diisopropylamide (LDA), at low temperatures favors the formation of the kinetic enolate.

Thermodynamic Enolate: This is the more stable enolate, which usually corresponds to the more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as the use of a weaker base at higher temperatures.

In the context of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, enolization of the parent α,β-unsaturated ketone can also occur at the γ-position (the carbon of the pentyl group adjacent to the double bond), though this is generally less favorable than deprotonation at the α'-position (C5 of the ring).

The table below illustrates the conditions favoring the formation of kinetic versus thermodynamic enolates for a generic 2,3-dialkyl-substituted cyclopentanone, the product of a conjugate addition.

| Condition | Base | Temperature | Major Product |

| Kinetic Control | Lithium diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted enolate |

| Thermodynamic Control | Sodium ethoxide (NaOEt) | Higher (e.g., room temperature) | More substituted enolate |

Intermediate Formation in Nucleophilic Additions:

The key intermediate in a 1,4-conjugate addition is the enolate formed after the initial nucleophilic attack. This enolate is a powerful nucleophile in its own right and can be trapped by electrophiles other than a proton. This allows for the formation of more complex molecular architectures in a single pot. For example, the enolate resulting from the conjugate addition of a Gilman reagent to 2-Cyclopenten-1-one, 2-methyl-3-pentyl- could be alkylated by adding an alkyl halide to the reaction mixture.

The stereochemistry of nucleophilic attack is also a significant area of mechanistic study. The approach of the nucleophile to the planar enone system can be influenced by the existing substituents, potentially leading to diastereoselective product formation. In the case of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, the methyl and pentyl groups will direct the incoming nucleophile to the less sterically hindered face of the ring.

Spectroscopic and Advanced Analytical Characterization of 2 Cyclopenten 1 One, 2 Methyl 3 Pentyl

Mass Spectrometry (MS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-Cyclopenten-1-one (B42074), 2-methyl-3-pentyl- by providing its exact mass. This technique allows for the determination of the elemental composition of the molecule with high precision, distinguishing it from other compounds with the same nominal mass.

For 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, the molecular formula is C₁₁H₁₈O. HRMS analysis would be expected to confirm the calculated monoisotopic mass of this compound. The high precision of HRMS, typically to within 5 ppm, provides strong evidence for the molecular formula. The expected exact mass is 166.135765 Da. nih.gov

While a detailed experimental fragmentation pattern for this specific molecule is not widely published, the fragmentation in mass spectrometry would likely follow predictable pathways for α,β-unsaturated ketones. Key fragmentation events would include the loss of the pentyl side chain and other characteristic cleavages of the cyclopentenone ring structure.

Table 1: HRMS Data for 2-Cyclopenten-1-one, 2-methyl-3-pentyl-

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Nominal Mass | 166 Da |

| Monoisotopic Mass | 166.135765 Da nih.gov |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within the 2-Cyclopenten-1-one, 2-methyl-3-pentyl- molecule.

Identification of Key Functional Groups

The IR spectrum of 2-Cyclopenten-1-one, 2-methyl-3-pentyl- is dominated by absorption bands corresponding to its core functional groups. The most prominent feature is the strong absorption from the carbonyl (C=O) group of the ketone, which is conjugated with a carbon-carbon double bond (C=C). This conjugation lowers the stretching frequency of the C=O bond compared to a saturated ketone. Other key absorptions include the C=C stretch of the alkene and various C-H stretching and bending vibrations from the methyl and pentyl groups.

Raman spectroscopy offers complementary information. Due to the change in polarizability during vibration, the C=C double bond, being more polarizable than the C=O bond, is expected to show a strong signal in the Raman spectrum. In contrast, the polar C=O bond is typically more intense in the IR spectrum.

Table 2: Expected Vibrational Modes for 2-Cyclopenten-1-one, 2-methyl-3-pentyl-

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C=O (Ketone) | Stretch (conjugated) | 1685 - 1715 | Weak to Medium |

| C=C (Alkene) | Stretch | 1610 - 1650 | Strong |

| C-H (sp²) | Stretch | 3010 - 3095 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium |

Conformational Analysis using IR Spectroscopy

The five-membered cyclopentenone ring is not perfectly planar and can adopt conformations such as an "envelope" or "half-chair" form. The specific conformation can be influenced by the steric bulk of its substituents, in this case, the methyl and pentyl groups.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for isolating, purifying, and quantifying 2-Cyclopenten-1-one, 2-methyl-3-pentyl- from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the non-volatile analysis of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-. Given the compound's structure, a reversed-phase HPLC method would be highly effective. The α,β-unsaturated ketone chromophore allows for sensitive detection using a UV-Vis detector. A quantitative assay could be developed by creating a calibration curve with standards of known concentration.

Table 3: Representative HPLC Method for Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724)/Water or Methanol/Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~220-240 nm (λₘₐₓ of the enone chromophore) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Compound Analysis

Due to its moderate molecular weight and volatility, 2-Cyclopenten-1-one, 2-methyl-3-pentyl- is well-suited for analysis by Gas Chromatography (GC). GC is particularly useful for separating it from other volatile components and for purity assessment. Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) would allow for both separation and structural confirmation based on the mass spectrum of the eluted peak. The choice of the GC column's stationary phase is critical for achieving good separation.

Table 4: Representative GC Method for Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Preparative Chromatography for Compound Isolation

The isolation and purification of the target compound, 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, from reaction mixtures or natural extracts is a critical step to obtain a sample of high purity for further structural elucidation and biological activity studies. Preparative high-performance liquid chromatography (HPLC) is a widely utilized and effective technique for this purpose, offering high resolution and scalability. The selection of the appropriate stationary and mobile phases is paramount for achieving successful separation from isomers and other impurities.

Given the structure of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, which contains both a polar carbonyl group and a nonpolar pentyl chain, reversed-phase chromatography is a suitable approach. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A common choice for the stationary phase is silica (B1680970) gel chemically bonded with C18 (octadecyl) chains. This provides a hydrophobic surface that interacts with the nonpolar pentyl group of the target molecule. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column based on their relative hydrophobicity.

For the separation of potential isomers of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, which may include positional or stereoisomers, specialized chiral stationary phases may be necessary if the isomers are enantiomeric. lcms.cz However, for diastereomers or constitutional isomers, a high-resolution C18 column can often provide sufficient separation. mtc-usa.com The efficiency of the separation is monitored using a detector, most commonly a UV detector set at a wavelength where the α,β-unsaturated ketone chromophore of the cyclopentenone ring exhibits strong absorbance.

Once the analytical method is optimized on a smaller scale, it can be scaled up to a preparative scale by using a larger diameter column packed with the same stationary phase material. The flow rate and sample injection volume are increased proportionally to handle larger quantities of the mixture. Fractions are collected as the separated compounds elute from the column, and the purity of these fractions is then assessed using analytical HPLC.

Below is a hypothetical data table outlining the parameters for a preparative HPLC method for the isolation of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, based on common practices for similar compounds.

| Parameter | Value |

| Instrumentation | Preparative High-Performance Liquid Chromatograph |

| Column | |

| Stationary Phase | C18-bonded Silica Gel (5 µm particle size) |

| Dimensions | 250 mm x 21.2 mm |

| Mobile Phase | |

| Solvent A | Water |

| Solvent B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | 60% B to 95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV Absorbance at 220 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 10 mg/mL in Acetonitrile/Water (1:1) |

| Fraction Collection | Peak-based |

Table 1: Hypothetical Preparative HPLC Parameters for the Isolation of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-

Computational Chemistry and Theoretical Modeling of 2 Cyclopenten 1 One, 2 Methyl 3 Pentyl

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its structure, energy, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. DFT calculations can elucidate the electronic structure and reactivity of 2-Cyclopenten-1-one (B42074), 2-methyl-3-pentyl-. acs.org In studies of related α,β-unsaturated ketones and substituted cyclopentenones, DFT has been successfully used to predict reaction mechanisms and electronic properties. rsc.orgrsc.orgmdpi.com

For the target molecule, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For an α,β-unsaturated ketone, the LUMO is expected to have significant coefficients on the β-carbon and the carbonyl carbon, indicating susceptibility to nucleophilic attack at these positions. rsc.org

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen would be a site of high negative potential, while the β-carbon would be a site of positive potential.

Calculate Reactivity Descriptors: Based on conceptual DFT, indices such as chemical hardness, chemical potential, and electrophilicity can be calculated to quantify and predict the molecule's reactivity in various chemical reactions. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| ELUMO | ~ -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.0 D | Quantifies the polarity of the molecule, influenced by the carbonyl group. |

Ab initio (from first principles) methods provide higher levels of theoretical accuracy compared to DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are considered benchmarks for calculating molecular energies and properties. acs.org Due to their significant computational expense, these high-accuracy methods are typically applied to smaller, structurally related molecules to validate the results obtained from more cost-effective methods like DFT.

In the context of 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, high-accuracy ab initio calculations could be performed on the parent 2-cyclopenten-1-one or 2-methyl-2-cyclopenten-1-one. acs.orgnih.govnist.gov These calculations would provide highly reliable energy values for different conformations or reaction transition states, which can then be used to benchmark the performance of various DFT functionals for this class of compounds. Studies on related molecules like 3-cyclopenten-1-ol have utilized CCSD methods to accurately determine the energy differences between conformers. nih.gov

Conformational Landscape Analysis

The biological activity and chemical reactivity of a flexible molecule like 2-Cyclopenten-1-one, 2-methyl-3-pentyl- are heavily influenced by its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. chemistrysteps.com

The conformational flexibility of 2-Cyclopenten-1-one, 2-methyl-3-pentyl- arises primarily from two sources:

Ring Puckering: The five-membered cyclopentenone ring is not planar and can adopt puckered conformations, such as the "envelope" or "twist" forms, to relieve ring strain. researchgate.netmaricopa.edu

Side-Chain Rotation: The pentyl group has several rotatable single bonds (C-C), leading to a multitude of possible orientations.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. libretexts.org By systematically varying key dihedral angles and calculating the energy at each point, a PES can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for interconversion between conformers. acs.org For the parent 2-cyclopenten-1-one, the PES for ring-bending and ring-twisting vibrations has been determined experimentally and computationally. researchgate.net

| Dihedral Angle | Description | Associated Motion |

|---|---|---|

| C5-C4-C3-C(pentyl) | Rotation of the pentyl group relative to the ring | Side-chain orientation |

| C3-C(pentyl)-C(pentyl)-C(pentyl) | Rotation within the pentyl chain | Side-chain folding |

| C5-C1-C2-C3 | Ring puckering coordinate | Ring conformation |

The relative stability of different conformers is determined by a combination of steric hindrance and subtle intramolecular interactions. While the user-prompted example of π-type hydrogen bonding typically involves an OH group interacting with a π-system, which is absent in this molecule, other weak interactions can play a significant role. nih.govmdpi.comnih.gov

Potential stabilizing interactions in 2-Cyclopenten-1-one, 2-methyl-3-pentyl- include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H bonds of the pentyl or methyl groups and the lone pair of electrons on the carbonyl oxygen.

C-H···π Interactions: The electron-rich C=C double bond can interact favorably with C-H bonds from the alkyl substituents.

These interactions, though individually weak, can collectively influence the conformational landscape, favoring folded or pseudo-cyclic arrangements that might otherwise be sterically disfavored. nih.gov Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak bonds.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra. By calculating spectroscopic properties for a proposed structure, one can confirm experimental findings or predict the spectral features of yet-to-be-synthesized molecules.

Vibrational (IR and Raman) Spectra: After performing a geometry optimization, a frequency calculation can be performed. This yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical infrared (IR) and Raman spectrum. For 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, strong characteristic peaks would be predicted for the C=O stretch (typically ~1700-1720 cm⁻¹) and the C=C stretch (~1620-1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are crucial for assigning peaks in complex experimental NMR spectra and confirming the connectivity and stereochemistry of the molecule. researchgate.net

Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. For an α,β-unsaturated ketone, the key transitions are the lower-energy n→π* transition and the higher-energy π→π* transition, which can be correlated with the absorption maxima (λ_max) observed in a UV-Vis spectrum.

| Spectroscopy Type | Predicted Parameters | Typical Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) Frequency Calculation |

| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT with GIAO method |

| UV-Vis | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT) |

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Computational methods offer a means to predict NMR chemical shifts (δ) and coupling constants, which can aid in the assignment of experimental spectra and the confirmation of proposed structures.

The prediction of ¹H and ¹³C NMR chemical shifts for 2-Cyclopenten-1-one, 2-methyl-3-pentyl- can be achieved through DFT calculations. The most common and effective method for this is the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The typical workflow involves an initial geometry optimization of the molecule's three-dimensional structure using a selected DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ). nih.gov Following optimization, the magnetic shielding tensors for each nucleus are calculated at the same or a higher level of theory. These shielding tensors (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen computational protocol, including the functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com For molecules of this nature, DFT methods can often predict ¹³C chemical shifts with a mean absolute error of 1-2 ppm and ¹H chemical shifts within 0.1-0.2 ppm of experimental values. nrel.govresearchgate.net

Below is a hypothetical data table illustrating the kind of results one might expect from a DFT-based NMR calculation for 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, for the purpose of comparison with experimental data.

| Proton Assignment | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Experimental δ (ppm) |

|---|---|---|

| C1-CH₃ | 2.12 | 2.16 |

| C4-H₂ | 2.48 | 2.50 |

| C5-H₂ | 2.31 | 2.35 |

| Pentyl-CH₂ (α) | 2.01 | 2.06 |

| Pentyl-CH₂ (β) | 1.35 | 1.37 |

| Pentyl-CH₂ (γ, δ) | 1.28 | 1.26-1.30 |

| Pentyl-CH₃ | 0.89 | 0.87 |

Experimental data sourced from available literature for illustrative comparison. chemicalbook.com

Simulation of IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulation of these spectra is a valuable tool for assigning experimental bands to specific molecular motions.

The simulation of IR and Raman spectra for 2-Cyclopenten-1-one, 2-methyl-3-pentyl- begins with the same geometry optimization step as in NMR calculations. Once the minimum energy structure is found, a frequency calculation is performed. This calculation solves the vibrational Schrödinger equation within the harmonic oscillator approximation to yield the frequencies of the fundamental vibrational modes.

The intensities of the IR bands are determined by the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in the molecular polarizability. cardiff.ac.uk DFT calculations can compute both of these properties, allowing for the generation of a full theoretical spectrum. nih.gov

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. scifiniti.com The resulting simulated spectrum can then be compared directly with an experimental spectrum, aiding in the detailed assignment of vibrational modes. For instance, the characteristic C=O and C=C stretching frequencies of the cyclopentenone ring can be precisely identified.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H stretch (alkyl) | 2950-3050 | Medium | Strong |

| C=O stretch | 1715 | Strong | Medium |

| C=C stretch | 1640 | Medium | Strong |

| CH₂ scissoring | 1460 | Medium | Medium |

| CH₃ bending | 1380 | Medium | Weak |

| Ring deformation | 800-1200 | Variable | Variable |

Frequencies are hypothetical and based on typical values for similar functional groups.

Computational Studies of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry provides a dynamic view of how a molecule behaves in chemical reactions. For 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, this includes studying its reactivity, potential reaction pathways, and the structures of transient species like transition states.

Computational studies of reaction mechanisms often involve mapping the potential energy surface (PES) of a reaction. fiveable.me This surface represents the energy of the system as a function of the positions of the atoms. Reactants and products reside in energy minima on the PES, while the path between them proceeds through a saddle point, which corresponds to the transition state.

Methods such as Transition State Theory (TST) can be used in conjunction with the calculated properties of the reactants and the transition state to compute reaction rate constants. nih.gov Locating the precise geometry of a transition state is a critical but computationally intensive task, often employing specialized algorithms. fiveable.me Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products. smu.edu

For 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, computational studies could investigate various reactions, such as Michael additions to the α,β-unsaturated system, reactions at the carbonyl group, or radical abstraction of allylic protons. For example, a study on the reaction of hydroxyl radicals with cyclopentenone derivatives has utilized computational methods to explore the potential energy surfaces of addition and abstraction reactions, revealing the barriers to formation of different products. acs.org Such studies provide fundamental insights into the factors controlling the molecule's reactivity and selectivity.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Cyclopentenone + Nu⁻) | 0.0 |

| Transition State | +12.5 |

| Intermediate (Enolate) | -5.0 |

| Product | -15.0 |

Energy values are illustrative of a typical exothermic reaction profile.

Mechanistic Investigations of Biological Activities of Cyclopentenone Derivatives

Molecular Recognition and Target Interaction Mechanisms

The biological activity of cyclopentenone derivatives is largely attributed to the electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring. This functional group is a key player in the molecular mechanisms through which these compounds exert their effects.

Covalent Adduction to Protein Thiols (e.g., Cysteine Residues)

A primary mechanism of action for cyclopentenone derivatives involves the formation of covalent bonds with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues. This process, known as Michael adduction, is facilitated by the electrophilic carbon atom of the α,β-unsaturated carbonyl system. The presence of this reactive moiety in "2-Cyclopenten-1-one, 2-methyl-3-pentyl-" suggests a high propensity for such interactions.

This covalent modification can lead to a variety of functional consequences for the target protein, including altered enzymatic activity, disruption of protein-protein interactions, and changes in protein conformation. For instance, studies on other cyclopentenone-containing compounds have demonstrated their ability to form adducts with proteins, leading to protein cross-linking nih.gov. This reactivity is a cornerstone of the biological effects observed for this class of molecules nih.gov.

Modulation of Key Regulatory Proteins (e.g., IKK-mediated NF-κB Inhibition)

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The activity of NF-κB is tightly controlled by the IκB kinase (IKK) complex. Several studies have highlighted the ability of cyclopentenone derivatives to inhibit this pathway.

The electrophilic nature of the cyclopentenone ring is thought to be responsible for the direct inhibition of the IKK complex nih.gov. By forming covalent adducts with critical cysteine residues within the IKK subunits, these compounds can block the phosphorylation of IκBα, an essential step for NF-κB activation nih.gov. Consequently, NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of its target genes. This inhibitory action on the NF-κB pathway is a significant contributor to the anti-inflammatory and pro-apoptotic effects of cyclopentenone derivatives nih.govnih.gov.

Receptor and Enzyme Interactions (e.g., PPARγ Activation)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Certain cyclopentenone prostaglandins (B1171923) are well-characterized endogenous ligands for PPARγ nih.govnih.gov.

Activation of PPARγ by these compounds can trigger a cascade of downstream events, including the induction of apoptosis in various cell types nih.gov. For example, the cyclopentenone derivative 3-methyl-1,2-cyclopentanedione has been identified as a novel PPARγ agonist nih.gov. However, it is also important to note that some biological effects of cyclopentenone derivatives can occur independently of PPARγ activation, suggesting the involvement of multiple signaling pathways nih.gov.

Cellular and Subcellular Mechanistic Insights

The interactions of "2-Cyclopenten-1-one, 2-methyl-3-pentyl-" at the molecular level translate into profound effects on cellular processes, including the induction of programmed cell death and the disruption of microbial integrity.

Mechanisms of Apoptosis Induction

Cyclopentenone derivatives are potent inducers of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. The initiation of apoptosis by these compounds is a multifaceted process involving several key signaling pathways.

One established mechanism involves the activation of the Ras-ERK pathway. For example, cyclopentenone prostaglandin (B15479496) A1 (PGA1) has been shown to induce apoptosis by specifically binding to and activating H-Ras and N-Ras isoforms, which in turn leads to the activation of the extracellular signal-regulated kinase (ERK) cascade nih.gov. This signaling cascade can culminate in the activation of caspases, the executioner enzymes of apoptosis nih.gov.

Furthermore, the induction of apoptosis can occur through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic members like Bak and Bax can be upregulated, while anti-apoptotic members such as Bcl-2 and Bcl-xL may be downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3 nih.govmdpi.com.

| Apoptosis Induction Mechanisms of Cyclopentenone Derivatives | Key Molecular Players | Cellular Outcome |

| Ras-ERK Pathway Activation | H-Ras, N-Ras, ERK, Calpain, Caspases | Caspase-dependent apoptosis nih.gov |

| Intrinsic Mitochondrial Pathway | Bak, Bax (pro-apoptotic), Bcl-2, Bcl-xL (anti-apoptotic), Caspase-9, Caspase-3 | Mitochondrial-mediated apoptosis nih.govmdpi.com |

Disruption of Microbial Cell Membranes and Enzymatic Processes

The antimicrobial properties of lipophilic compounds like "2-Cyclopenten-1-one, 2-methyl-3-pentyl-" are often attributed to their ability to interact with and disrupt microbial cell membranes. Due to their hydrophobic nature, these molecules can partition into the lipid bilayer of bacterial and fungal cells nih.gov.

This insertion into the membrane can lead to a loss of membrane integrity, characterized by increased fluidity and permeability. The disruption of the membrane can interfere with essential cellular processes such as respiration and ion transport, ultimately leading to cell death nih.gov.

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Detailed structure-activity relationship (SAR) studies specifically for 2-Cyclopenten-1-one (B42074), 2-methyl-3-pentyl- are not extensively documented in publicly available scientific literature. However, general principles derived from studies on other bioactive cyclopentenone derivatives can provide a framework for understanding how modifications to its structure might modulate its biological effects. The core cyclopentenone ring, with its electrophilic α,β-unsaturated ketone, is a critical feature for the biological activity of many compounds in this class. The reactivity of this Michael acceptor is believed to be central to its interactions with biological nucleophiles, such as cysteine residues in proteins.

For 2-Cyclopenten-1-one, 2-methyl-3-pentyl-, the substituents on the cyclopentenone ring—the methyl group at the 2-position and the pentyl group at the 3-position—are expected to significantly influence its bioactivity. The size, lipophilicity, and electronic properties of these substituents can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific biological targets.

| Structural Feature | Potential Influence on Bioactivity |

| Cyclopentenone Core | The α,β-unsaturated ketone is a key electrophilic center, likely involved in covalent interactions with biological macromolecules. |

| 2-Methyl Group | The methyl group can influence the electronic properties of the enone system and may provide steric hindrance, affecting the rate and selectivity of Michael addition reactions. |

| 3-Pentyl Group | The pentyl chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The length and branching of this alkyl chain could be critical for optimizing interactions with hydrophobic pockets in target proteins. |

Comparative Mechanistic Analysis with Related Cyclopentenones (e.g., Prostaglandins, Jasmonates, Neuroprostanes)

While direct mechanistic studies on 2-Cyclopenten-1-one, 2-methyl-3-pentyl- are scarce, a comparative analysis with well-characterized, structurally related cyclopentenones such as prostaglandins, jasmonates, and neuroprostanes can offer valuable insights into its potential mechanisms of action. These natural compounds all feature a cyclopentenone ring and exhibit a wide range of biological activities, often mediated by their ability to act as signaling molecules.

Prostaglandins , particularly those of the J-series (e.g., Δ¹²-PGJ₂), are known to exert anti-inflammatory and anti-proliferative effects. Their mechanism often involves the covalent modification of key signaling proteins, such as transcription factors (e.g., NF-κB) and kinases, through Michael addition reactions. The electrophilic carbon atom in the cyclopentenone ring is the primary site for these interactions.

Jasmonates , a class of plant hormones, also possess a cyclopentenone structure and have been shown to exhibit anti-cancer and anti-inflammatory activities in mammalian cells. Similar to prostaglandins, their biological effects are thought to be mediated, at least in part, by their ability to covalently adduct to and modulate the function of cellular proteins.

Neuroprostanes are a family of prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of docosahexaenoic acid (DHA). These compounds also contain a reactive cyclopentenone ring and are implicated in the cellular response to oxidative stress.

The common mechanistic thread among these diverse cyclopentenone-containing molecules is the reactivity of the enone moiety. It is plausible that 2-Cyclopenten-1-one, 2-methyl-3-pentyl- shares this fundamental mechanism of action. The key differences in its biological activity profile compared to these other compounds would likely arise from the specific nature of its alkyl substituents. The 2-methyl and 3-pentyl groups would dictate its cellular uptake, subcellular localization, and the specific protein targets with which it interacts.

| Compound Class | Key Structural Feature | Common Mechanism of Action |

| Prostaglandins (J-series) | Cyclopentenone ring with two side chains | Covalent modification of signaling proteins via Michael addition |

| Jasmonates | Cyclopentenone ring with an acetic acid side chain and a pentenyl side chain | Covalent adduction to cellular proteins |

| Neuroprostanes | Cyclopentenone ring with complex side chains derived from DHA | Interaction with cellular targets, likely involving the reactive enone |

| 2-Cyclopenten-1-one, 2-methyl-3-pentyl- | Cyclopentenone ring with a methyl and a pentyl group | Putative covalent modification of biological nucleophiles |

Further research is required to elucidate the specific biological targets and signaling pathways modulated by 2-Cyclopenten-1-one, 2-methyl-3-pentyl-. However, the foundational knowledge from related cyclopentenones provides a strong basis for future mechanistic investigations.